

A Comparative Guide to Using 2-Methoxyphenothiazine as a Certified Reference Standard

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Compound of Interest

Compound Name: 2-Methoxyphenothiazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **2-Methoxyphenothiazine** as a certified reference standard against other relevant alternatives used in the pharmaceutical industry. The information presented herein is supported by experimental data and detailed methodologies to assist in the accurate and reliable analysis of active pharmaceutical ingredients (APIs) and their impurities.

Introduction to 2-Methoxyphenothiazine

2-Methoxyphenothiazine (CAS No. 1771-18-2) is a key certified reference standard, identified as Levomepromazine EP Impurity A. It is primarily utilized in the quality control and analytical method development for the antipsychotic drug Levomepromazine and its related compounds. As a well-characterized chemical, it serves as a benchmark for establishing the identity, purity, and strength of pharmaceutical products.

Comparison with Alternative Certified Reference Standards

In the analysis of Levomepromazine, several other impurities are also used as certified reference standards. The selection of a suitable reference standard is critical for method validation and ensuring the accuracy of results. This section compares **2-**

Methoxyphenothiazine with two other common Levomepromazine impurities:
Levomepromazine Sulfoxide and N-Desmethylevomepromazine.

Feature	2-Methoxyphenothiazine (Levomepromazine EP Impurity A)	Levomepromazine Sulfoxide (Levomepromazine EP Impurity B)	N-Desmethylevomepromazine
CAS Number	1771-18-2[1]	7606-29-3[1]	37819-98-0[2]
Molecular Formula	C ₁₃ H ₁₁ NOS[1]	C ₁₉ H ₂₄ N ₂ O ₂ S[1]	C ₁₈ H ₂₂ N ₂ OS[2]
Molecular Weight	229.30 g/mol [1]	344.47 g/mol [1]	314.45 g/mol
Primary Use	Process impurity and intermediate standard[3]	Metabolite and degradation product standard[3]	Metabolite standard[2][3]
Availability	Readily available from major pharmacopeial and chemical standard suppliers.	Available from pharmacopeial and specialized chemical suppliers.	Available from specialized chemical suppliers.
Purity	Typically offered with high purity (e.g., >98%).	Available as a pharmaceutical primary standard.	Offered as a high-purity standard.
Stability	Generally stable under recommended storage conditions (2-8°C).	Stable, with a limited shelf life as specified by the supplier.	Recommended storage at 2-8°C for long-term stability.

Key Considerations for Selection:

- **2-Methoxyphenothiazine** is an essential standard for monitoring the synthesis process of Levomepromazine, as it is a known intermediate. Its presence can indicate the efficiency and control of the manufacturing process.

- Levomepromazine Sulfoxide is a significant metabolite and degradation product. Its quantification is crucial for stability studies and for understanding the metabolic fate of Levomepromazine.
- N-Desmethylevomepromazine is another important metabolite, and its monitoring is relevant in pharmacokinetic and drug metabolism studies.[2]

For comprehensive quality control, it is often necessary to use a combination of these reference standards to build a complete impurity profile of the drug substance and product.

Experimental Protocol: HPLC Analysis of Levomepromazine and its Impurities

The following High-Performance Liquid Chromatography (HPLC) method is adapted from a validated procedure for the simultaneous determination of dextromepromazine, levomepromazine sulfoxide, and **2-methoxyphenothiazine** in levomepromazine samples.

1. Materials and Reagents:

- Certified Reference Standards: **2-Methoxyphenothiazine**, Levomepromazine Sulfoxide, Dextromepromazine, and Levomepromazine.
- Solvents: Methanol (HPLC grade), Diethylamine (analytical grade).
- Sample Diluent: Mobile phase.

2. Chromatographic Conditions:

Parameter	Condition
Column	Cellulose tris(4-methylbenzoate) based chiral stationary phase
Mobile Phase	0.1% Diethylamine in Methanol
Flow Rate	1.0 mL/min
Detection Wavelength	UV, 254 nm
Injection Volume	20 µL
Column Temperature	Ambient

3. Standard and Sample Preparation:

- **Standard Stock Solution:** Accurately weigh and dissolve an appropriate amount of each certified reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
- **Working Standard Solution:** Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration relevant to the expected impurity levels (e.g., 0.025% to 1.0% of the Levomepromazine concentration).
- **Sample Solution:** Accurately weigh and dissolve the Levomepromazine sample in the mobile phase to a specified concentration (e.g., 0.1 mg/mL).

4. System Suitability Test (SST):

Before sample analysis, perform a system suitability test by injecting the working standard solution multiple times (typically 5 or 6 replicates). The system is deemed suitable for use if the following criteria are met:

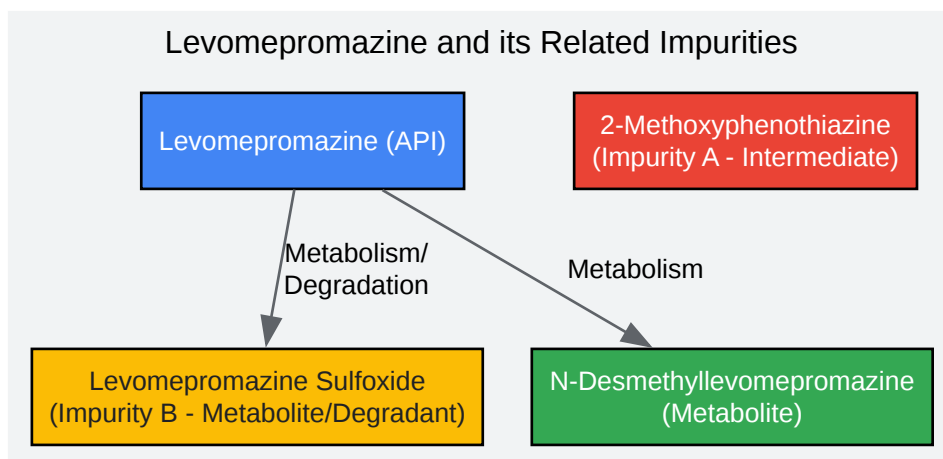
Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates (N)	> 2000
Relative Standard Deviation (%RSD) of Peak Areas	$\leq 2.0\%$
Resolution (Rs) between adjacent peaks	≥ 1.5

5. Analysis Procedure:

- Inject the blank (mobile phase) to ensure no interfering peaks are present.
- Perform the system suitability test as described above.
- Inject the sample solution.
- Identify and quantify the impurities by comparing the retention times and peak areas with those of the certified reference standards.

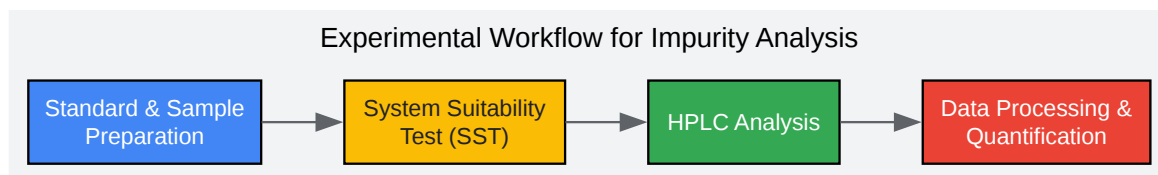
Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.



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Caption: Relationship between Levomepromazine and its key impurities.



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Caption: High-level workflow for HPLC-based impurity analysis.

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